molecular formula C15H20O3 B1454416 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226274-42-5

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1454416
CAS No.: 1226274-42-5
M. Wt: 248.32 g/mol
InChI Key: VXYMMNBGYFQVTR-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid (CAS: N/A; molecular formula: C₁₅H₁₈O₃) is a cyclohexane-based carboxylic acid derivative featuring a 3-methoxybenzyl substituent. This compound is structurally characterized by:

  • A cyclohexane ring substituted with a carboxylic acid group at position 1.
  • A (3-methoxyphenyl)methyl group attached to the same carbon as the carboxylic acid. The 3-methoxybenzyl moiety introduces aromaticity and electron-donating effects, while the carboxylic acid group enables hydrogen bonding and ionic interactions.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYMMNBGYFQVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxyphenylmethyl Intermediates

  • Starting from m-methoxyacetophenone, reaction with amines such as S- or R-phenylethylamine in the presence of titanium alkoxides (e.g., tetraisopropyl titanate) can form chiral intermediates with high optical purity (>99% ee) under hydrogenation conditions with Raney-Nickel catalyst at 40–80 °C and pressures around 3 atm. This step includes catalytic transfer hydrogenation using palladium carbon catalysts and hydrogen donors like ammonium formate or citric acid.

  • Debenzylation reactions to remove protective groups on the aromatic ring are carried out in alcohol solvents (methanol, ethanol, etc.) or ethers (diethyl ether, tetrahydrofuran) at mild temperatures (room temperature to 100 °C), often catalyzed by Pd/C under hydrogen atmosphere.

Functionalization of Cyclohexane Ring

  • Cyclohexanone derivatives bearing the 3-methoxyphenyl substituent can be converted to azido intermediates by reaction with sodium azide in DMSO at room temperature for extended periods (e.g., 15 hours), followed by extraction and purification.

  • Subsequent catalytic hydrogenation of azido intermediates with Pd/C under hydrogen (2 bar) in methanol yields 2-amino-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride with high yield (95%).

  • Further transformations involve imine formation with ethylamine and other amination steps to install the desired substituents on the cyclohexane ring.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of chiral amine intermediate m-methoxyacetophenone, S-phenylethylamine, tetraisopropyl titanate, Raney-Ni, hydrogenation 40–80 °C, 3 atm H2 75–78 Optical purity >99%, mild conditions
Debenzylation Pd/C catalyst, ammonium formate or citric acid, alcohol solvents 40–80 °C High Catalytic transfer hydrogenation
Azide substitution Sodium azide in DMSO Room temperature, 15 h 76 Followed by flash chromatography
Azide reduction to amine Pd/C, hydrogen (2 bar), methanol Room temperature, 4 h 95 High yield, formation of hydrochloride salt
Acid hydrolysis/quenching 1N NaOH or HCl aqueous solutions 0–25 °C Variable Controlled pH and temperature critical
Final purification Extraction with EtOAc, CH2Cl2; drying agents Ambient to 40 °C - Crystallization from acetone/MeOH

Detailed Research Findings and Notes

  • The use of catalytic transfer hydrogenation with palladium on carbon and ammonium formate or citric acid as hydrogen donors provides a mild, efficient, and scalable method for debenzylation and reduction steps, ensuring high product purity and yield.

  • The azide substitution and subsequent reduction steps are crucial for introducing amino functionalities on the cyclohexane ring, which can be further manipulated to install the carboxylic acid group or other substituents.

  • Quenching and work-up procedures involving slow addition of aqueous base or acid at low temperatures prevent side reactions and decomposition, enhancing the purity and yield of the final acid product.

  • Multiple extraction and washing steps with aqueous and organic solvents, followed by drying over anhydrous salts, are standard to isolate the pure acid compound free of impurities and catalysts.

  • Crystallization from mixed solvents is often employed to obtain the final product as a white solid with well-defined purity and physical properties.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid may act as an inhibitor of specific kinases involved in cancer cell proliferation. Kinase inhibitors are critical in cancer therapy as they can disrupt signaling pathways that promote tumor growth.

Key Findings:

  • Mechanism of Action : The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins essential for cell survival and division.
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting kinase activity, leading to reduced cell viability and proliferation.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for inflammatory responses.

Key Findings:

  • Selectivity : The compound shows a higher selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects.
  • Impact on Inflammation : Studies have shown that it can reduce markers of inflammation and pain in various models.

Biochemical Applications

The biochemical properties of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid make it suitable for various applications in biological research.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand its effects on different biochemical pathways.

Case Study Example:
A study investigating the inhibition of specific kinases revealed that this compound could effectively reduce kinase activity associated with breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

Drug Development Research

Due to its favorable pharmacological profile, this compound is being explored in drug development for inflammatory diseases and cancers.

Research Focus:

  • Ongoing studies are evaluating its efficacy and safety profiles in preclinical models to establish its potential as a new drug candidate.

Material Science Applications

Beyond biological applications, 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid has potential uses in material science.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Example:
It can be utilized to create derivatives with enhanced biological activity or altered physicochemical properties suitable for specific applications.

To provide a clearer understanding of the compound's efficacy compared to similar substances, the following table summarizes its biological activities:

Compound NameActivity TypeIC50 Value (µM)Selectivity Index
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acidCOX-2 Inhibition0.01High
Other Pyrazole Derivative ACOX-2 Inhibition0.05Moderate
Other Pyrazole Derivative BPCTAIRE Kinase Inhibition0.02High

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for its targets, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)cyclohexane-1-carboxylic Acid

  • Structural Difference : The methoxy group is at the ortho (2-) position on the phenyl ring instead of the meta (3-) position.
  • Impact: Steric hindrance near the carboxylic acid group may reduce solubility in polar solvents compared to the 3-methoxy isomer.
  • Applications: Limited data, but positional isomerism could influence receptor binding in pharmacological contexts.

1-(3-Fluorophenyl)cyclohexane-1-carboxylic Acid

  • Structural Difference : Fluorine replaces the methoxy group on the phenyl ring.
  • Impact :
    • Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic acid (lower pKa) compared to the methoxy-substituted analogue.
    • Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
  • Applications : Used in drug discovery for improved pharmacokinetic profiles .

1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the (3-methoxyphenyl)methyl substituent.
  • Impact :
    • Strong electron-withdrawing effects from -CF₃ significantly lower the carboxylic acid’s pKa.
    • High lipophilicity due to -CF₃, enhancing membrane permeability but reducing aqueous solubility.
  • Applications: Widely used as a catalyst or intermediate in organofluorine chemistry .

trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid (AMCHA)

  • Structural Difference: An aminomethyl group replaces the (3-methoxyphenyl)methyl substituent.
  • Impact: The primary amine enables salt formation and enhances water solubility. Strong hydrogen-bonding capacity improves binding to biological targets (e.g., plasminogen kringle domains).
  • Applications: Clinically used as an antifibrinolytic agent .

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic Acid

  • Structural Difference : Two fluorine atoms are added to the cyclohexane ring at position 4.
  • Impact: Fluorination rigidifies the cyclohexane ring via geminal dihalogenation, altering conformational flexibility. Enhanced metabolic stability compared to non-fluorinated analogues.
  • Applications : Explored in patent literature for therapeutic applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent pKa (Carboxylic Acid) Solubility (Water)
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid C₁₅H₁₈O₃ 246.30 3-Methoxybenzyl ~4.5 (estimated) Moderate
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid C₁₄H₁₈O₃ 246.30 2-Methoxyphenyl ~4.7 (estimated) Low
1-(3-Fluorophenyl)cyclohexane-1-carboxylic acid C₁₃H₁₃FO₂ 220.24 3-Fluorophenyl ~3.8 High
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 -CF₃ ~2.5 Low
AMCHA C₈H₁₅NO₂ 157.21 trans-4-Aminomethyl ~4.0 High

Key Structural and Functional Insights

  • Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, influencing π-π stacking interactions, whereas fluorine or -CF₃ groups reduce electron density, favoring dipole interactions.
  • Solubility : Polar substituents (e.g., -NH₂ in AMCHA) improve water solubility, while lipophilic groups (e.g., -CF₃) enhance lipid membrane penetration.
  • Bioactivity : The 3-methoxybenzyl group in the target compound may optimize interactions with hydrophobic enzyme pockets, as seen in coagulation factor X inhibitors .

Biological Activity

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxyphenyl group. The structural formula can be represented as follows:

C15H20O3\text{C}_{15}\text{H}_{20}\text{O}_3

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

Compound DerivativeMIC (µg/mL)Target Organism
Derivative A5Staphylococcus aureus
Derivative B10Escherichia coli

These findings suggest that modifications to the structure of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid can enhance its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance:

Cell LineIC50 (µM)Effect
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest

Mechanistic studies suggest that the compound may act by inhibiting specific kinases involved in cancer cell signaling pathways, thereby disrupting their growth and survival mechanisms .

The biological activity of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It has been shown to interact with specific receptors, potentially altering cellular signaling pathways.
  • Cell Cycle Regulation : The compound influences the expression of genes associated with the cell cycle, leading to growth arrest in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A detailed investigation into its effects on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : A clinical evaluation demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models when compared to control groups treated with standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid, and what methodological considerations are critical?

Methodological Answer:

  • Key Steps :
    • Friedel-Crafts Alkylation : React 3-methoxybenzyl chloride with cyclohexane-1-carboxylic acid derivatives (e.g., cyclohexane-1-carbonyl chloride) in the presence of Lewis acids (e.g., AlCl₃) to introduce the methoxyphenylmethyl group .
    • Carboxylic Acid Functionalization : Protect the carboxylic acid group (e.g., as a methyl ester) during alkylation to avoid side reactions. Deprotect using acid/base hydrolysis (e.g., H₂SO₄/NaOH) post-synthesis .
  • Critical Considerations :
    • Monitor reaction progress via TLC or HPLC to detect intermediates/by-products (e.g., over-alkylation).
    • Optimize solvent polarity (e.g., dichloromethane for Friedel-Crafts) to enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify methoxyphenyl protons (δ 6.5–7.3 ppm for aromatic protons, δ 3.8 ppm for OCH₃) and cyclohexane protons (δ 1.2–2.5 ppm for methylene/methyl groups) .
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the cyclohexane ring.
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and methoxy group (C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₅H₂₀O₃) and fragmentation patterns (e.g., loss of COOH or OCH₃ groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like over-alkylated derivatives?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce electrophilic substitution side reactions .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
  • Solvent Optimization : Use non-polar solvents (e.g., hexane) to favor mono-alkylation over di-alkylation .
  • By-Product Analysis : Use GC-MS or HPLC to quantify impurities and adjust stoichiometry (e.g., limiting alkylating agent) .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
    • Simulate IR/NMR spectra for cross-validation with experimental data .
  • Molecular Docking :
    • Model interactions with enzymes (e.g., cyclooxygenase) using software like AutoDock to assess potential bioactivity .
  • Molecular Dynamics (MD) : Study conformational stability of the cyclohexane ring in aqueous vs. lipid environments .

Q. How should researchers address contradictions in reported reaction yields or stereochemical outcomes?

Methodological Answer:

  • Case Study : Conflicting Zaitsev/Hofmann product ratios in dehydration reactions (e.g., cyclohexanol derivatives).
    • Hypothesis Testing : Vary acid catalysts (H₂SO₄ vs. H₃PO₄) to alter carbocation stability and product distribution .
    • Advanced Analytics : Use GC with chiral columns or X-ray crystallography to resolve stereochemical ambiguities .
  • Data Reconciliation : Compare solvent polarity, temperature, and catalyst loadings across studies to identify critical variables .

Safety and Handling

Q. What are the best practices for safe handling and storage of this compound?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .
    • Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage :
    • Store in airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
    • Label containers with GHS hazard codes (e.g., H315: skin irritation) per SDS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
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1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.